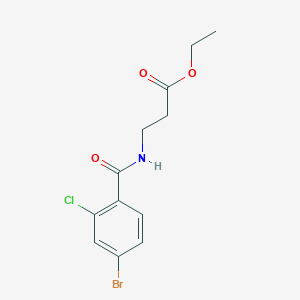
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate is an organic compound with the molecular formula C12H13BrClNO3. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate typically involves the esterification of 3-(4-bromo-2-chlorobenzamido)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to remove the bromine and chlorine atoms, resulting in a simpler benzamido derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
Substitution Reactions: Depending on the substituents introduced, various derivatives of this compound can be obtained.
Hydrolysis: The major products are 3-(4-bromo-2-chlorobenzamido)propanoic acid and ethanol.
Reduction: The major product is a benzamido derivative with the bromine and chlorine atoms removed.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-bromo-2-fluorobenzamido)propanoate
- Ethyl 3-(4-chloro-2-bromobenzamido)propanoate
- Ethyl 3-(4-iodo-2-chlorobenzamido)propanoate
Uniqueness
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate is unique due to the specific combination of bromine and chlorine atoms on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The presence of both halogens can influence its reactivity and interactions with other molecules, setting it apart from similar compounds with different halogen substitutions.
Eigenschaften
Molekularformel |
C12H13BrClNO3 |
|---|---|
Molekulargewicht |
334.59 g/mol |
IUPAC-Name |
ethyl 3-[(4-bromo-2-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
InChI-Schlüssel |
QGLBZHDJIBOLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















